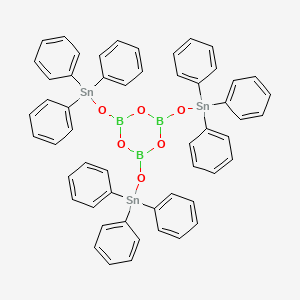
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is a complex organotin compound characterized by its unique structure, which includes three triphenylstannyl groups attached to a trioxatriborinane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of triphenyltin hydroxide with a suitable boron-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin groups. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The organotin groups can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different organotin species.
Substitution: The triphenylstannyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties.
Catalysis: The compound’s organotin groups make it a potential catalyst for various organic reactions.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in medicinal chemistry.
Industrial Applications: The compound can be used in the development of new polymers and coatings with enhanced properties.
作用機序
The mechanism by which 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily through its organotin groups. These groups can interact with various molecular targets, including enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s boron-containing core also plays a role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,4,6-Tris((trimethylsilyl)oxy)-1,3,5-triazine: Similar in structure but contains silicon instead of tin.
2,4,6-Tris((triphenylsilyl)oxy)-1,3,5-triazine: Another silicon-containing analog with triphenyl groups.
2,4,6-Tris((triphenylgermyl)oxy)-1,3,5-triazine: Contains germanium instead of tin.
Uniqueness
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its organotin groups, which impart distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and potential for use in catalysis and materials science.
特性
CAS番号 |
252228-35-6 |
|---|---|
分子式 |
C54H45B3O6Sn3 |
分子量 |
1178.5 g/mol |
IUPAC名 |
[4,6-bis(triphenylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triphenylstannane |
InChI |
InChI=1S/9C6H5.B3O6.3Sn/c9*1-2-4-6-5-3-1;4-1-7-2(5)9-3(6)8-1;;;/h9*1-5H;;;;/q;;;;;;;;;-3;3*+1 |
InChIキー |
KHRJTAWPKQMHHX-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O[Sn](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


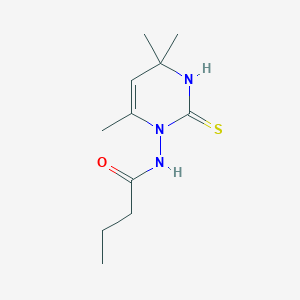
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
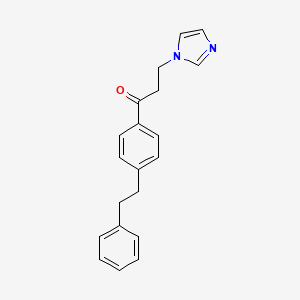
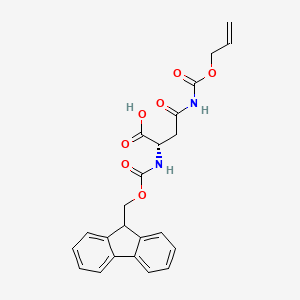
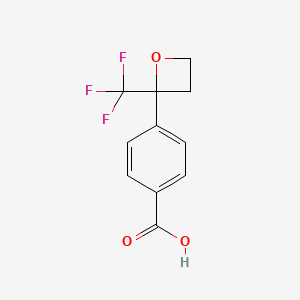
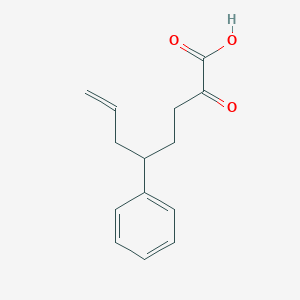
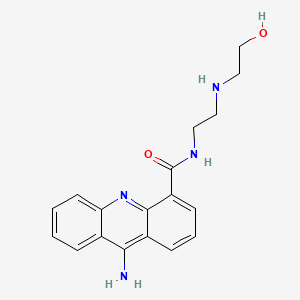
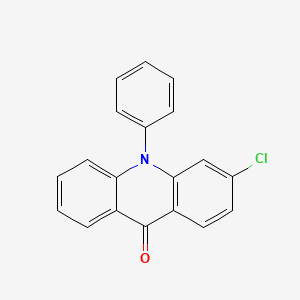
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
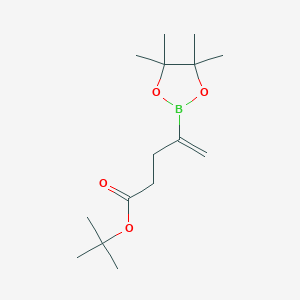
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
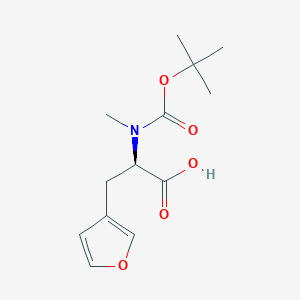
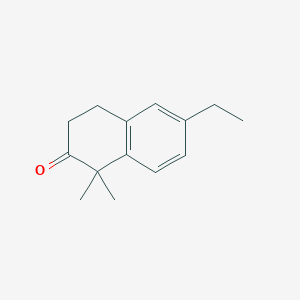
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
